Lipophilicity Advantage Over Non-Chlorinated Analog
3-Chloro-4-(hydroxymethyl)phenol exhibits a computed XLogP3 of 1.6, compared with 0.2 for its direct non-halogenated analog 4-(hydroxymethyl)phenol [1][2]. This +1.4 log-unit increase corresponds to an approximately 25-fold higher octanol-water partition coefficient, conferring significantly greater membrane permeability and altered retention in reversed-phase chromatographic purification. The TPSA remains essentially unchanged (40.5 vs. 40.46 Ų), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1].
| Evidence Dimension | Lipophilicity (XLogP3, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed); TPSA = 40.5 Ų |
| Comparator Or Baseline | 4-(Hydroxymethyl)phenol (CAS 623-05-2): XLogP3 = 0.2; TPSA = 40.46 Ų |
| Quantified Difference | ΔXLogP3 = +1.4; ~25-fold higher octanol-water partition; TPSA difference = 0.04 Ų (negligible) |
| Conditions | Computational prediction via XLogP3 3.0 algorithm (PubChem 2019.06.18 release); consistent across independent vendor computational chemistry data (Chemscene LogP: 1.5379) |
Why This Matters
A 1.4-log-unit lipophilicity increase directly impacts membrane passage in cell-based assays, formulation solvent selection, and preparative chromatography method development—factors that cannot be replicated by the non-chlorinated parent without formulation additives.
- [1] PubChem. 3-Chloro-4-(hydroxymethyl)phenol. CID 21287815. XLogP3: 1.6; TPSA: 40.5 Ų. View Source
- [2] PubChem. 4-Hydroxybenzyl alcohol. CID 125. XLogP3: 0.2; TPSA: 40.46 Ų. View Source
